molecular formula C25H18N2O B1227361 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline

3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline

Cat. No. B1227361
M. Wt: 362.4 g/mol
InChI Key: YIIAGWJDBLVRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-phenylbenzo[g]quinoxaline is a quinoxaline derivative.

Scientific Research Applications

Viscosity-Sensitive Fluorescent Probes

2-Phenylbenzo[g]quinoxaline derivatives, closely related to 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline, have been studied for their potential as viscosity-sensitive fluorescent probes. These compounds, including 2-(4-hydroxyphenyl)benzo[g]quinoxaline, show a fluorescence response to viscosity changes, making them useful in detecting and measuring viscosity in various mediums (Wang et al., 2009).

Synthesis for Pharmaceutical Intermediates

3-Substituted octahydrobenzo[g]quinoxalines serve as important intermediates in pharmaceutical development. A practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been developed, highlighting the relevance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).

Potential Antimicrobial Agents

Quinoxaline derivatives have been synthesized for potential use as antimicrobial agents. For instance, a series of 3-carbonylquinoxalin-2-ol derivatives demonstrated substantial in vitro antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial drug development (Kumar et al., 2014).

Photoluminescence Applications

5,8-π-Extended quinoxaline derivatives, similar in structure to 3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline, have been synthesized and studied for their photoluminescence properties. These compounds, with various substitutions, exhibit different bandgap energies and are investigated for their potential in luminescence applications (Mancilha et al., 2006).

Synthesis and Pesticidal Activities

Quinoxaline derivatives have been shown to have various pesticidal activities. For example, certain quinoxaline compounds demonstrated broad-spectrum herbicidal and fungicidal activities, and their mode of action as protoporphyrinogen oxidase-inhibiting herbicides was investigated (Liu et al., 2020).

Anticancer Activity

Quinoxaline derivatives have been evaluated for their anticancer activities. Research on isoxazolequinoxaline derivatives, for instance, highlighted their potential as anti-cancer drugs, with studies including molecular dynamics and docking studies to predict their effectiveness (Abad et al., 2021).

Antibacterial Synthesis

The synthesis of novel quinoxaline sulfonamides has demonstrated their antibacterial activity, particularly against Staphylococcus spp. and Escherichia coli. This highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi et al., 2017).

properties

Product Name

3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-phenylbenzo[g]quinoxaline

InChI

InChI=1S/C25H18N2O/c1-28-23-14-8-7-13-20(23)25-24(17-9-3-2-4-10-17)26-21-15-18-11-5-6-12-19(18)16-22(21)27-25/h2-16H,1H3

InChI Key

YIIAGWJDBLVRLW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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